N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline
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Overview
Description
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then reacted with an aromatic compound containing an electron-donating group to form the azo compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The azo group can undergo reversible redox reactions, making it useful in various applications. In biological systems, it can interact with proteins and nucleic acids, altering their function and structure.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-ethyl-4-methylbenzamide
- N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline
Uniqueness
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability.
Properties
CAS No. |
59528-13-1 |
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Molecular Formula |
C22H23N3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-4-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C22H23N3/c1-3-25(17-19-9-5-4-6-10-19)22-14-12-20(13-15-22)23-24-21-11-7-8-18(2)16-21/h4-16H,3,17H2,1-2H3 |
InChI Key |
YGHLFJKXRFOUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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